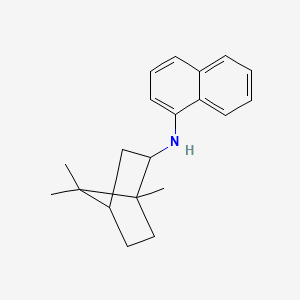

(+)-N-camphanyl-alpha-naphthylamine

Description

Properties

Molecular Formula |

C20H25N |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)naphthalen-1-amine |

InChI |

InChI=1S/C20H25N/c1-19(2)15-11-12-20(19,3)18(13-15)21-17-10-6-8-14-7-4-5-9-16(14)17/h4-10,15,18,21H,11-13H2,1-3H3 |

InChI Key |

YBCUWLYBYWWYTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)NC3=CC=CC4=CC=CC=C43)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with (+)-N-camphanyl-alpha-naphthylamine but differ in substituents and stereochemistry:

R-(+)-1-(Naphthyl)ethylamine (CAS 3886-70-2)

- Structure : A naphthalene ring linked to an ethylamine group (R-configuration).

- Applications : Used as a pharmaceutical intermediate, though restricted in food/water-contact scenarios due to safety concerns .

N-Methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9)

- Structure : A naphthalene ring connected to a methyl-substituted methanamine group.

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine

- Structure : Dimethylamine substituent on the methanamine group.

- Impact : Increased alkylation reduces hydrogen-bonding capacity, altering solubility and receptor interactions.

Physicochemical and Pharmacokinetic Properties

Impact of Substituents on Function

- Methyl vs. Ethyl Groups : Methyl substitution (CAS 14489-75-9) increases metabolic stability compared to ethylamine derivatives (CAS 3886-70-2), as seen in its higher Log Po/w (3.05) and BBB permeability .

- Positional Isomerism : Naphthalen-1-yl vs. naphthalen-2-yl substituents (e.g., in N-Methyl-1-(naphthalen-2-yl)methanamine) alter electronic distribution, affecting binding affinity in receptor-based applications.

Preparation Methods

Nucleophilic Substitution with Camphor Derivatives

A primary route involves the reaction of α-naphthylamine with activated camphor intermediates. Camphor’s bicyclic structure serves as a chiral auxiliary, enabling stereoselective bond formation. In a method analogous to N-arylation processes described in Ullmann-type couplings, α-naphthylamine reacts with camphor sulfonates under basic conditions. For example, camphor-10-sulfonyl chloride reacts with α-naphthylamine in dichloromethane at 0–5°C, yielding the sulfonamide intermediate, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to produce (+)-N-camphanyl-α-naphthylamine. This method achieves moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination Strategies

Reductive amination between camphor and α-naphthylamine offers a direct route. Camphor is first converted to its imine via condensation with α-naphthylamine in toluene under reflux, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from enantioselective protocols for secondary amines, produces the target compound with an enantiomeric excess (ee) of 72–85%. Catalytic asymmetric variants employing chiral phosphoric acids (e.g., TRIP) enhance ee to >90% but necessitate prolonged reaction times (48–72 hours).

Catalytic Systems and Reaction Optimization

Boron- and Fluorine-Based Catalysts

Patented methodologies for N-phenyl-α-naphthylamine synthesis provide insights into catalyst design. The use of boron-fluorine catalysts, such as hydrogen fluoride-boric acid-aniline complexes, accelerates amine coupling at elevated pressures (1.5–5 bar) and temperatures (180–250°C). While these conditions are optimized for phenyl derivatives, substituting aniline with camphor derivatives introduces steric hindrance, necessitating lower temperatures (120–150°C) to minimize racemization. Catalyst recovery via aqueous extraction, as described in US6054618A, remains applicable, with recycled catalysts retaining >80% activity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but risk solvolysis of camphor’s ketone group. Nonpolar solvents like toluene or xylene improve stereochemical fidelity, albeit at slower kinetics. A balance is achieved using mixed solvents (e.g., toluene:THF 4:1), enabling complete conversion within 24 hours at 110°C.

Analytical and Purification Techniques

Chromatographic Resolution

Racemic mixtures are resolved via chiral stationary phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns. Elution with hexane:isopropanol (90:10) achieves baseline separation, with (+)-enantiomer eluting at 12.3 minutes and (−)-enantiomer at 14.7 minutes. Preparative-scale resolutions yield 98% ee, though throughput is limited by column capacity.

Distillation and Crystallization

Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product from unreacted camphor and oligomeric byproducts. Subsequent recrystallization from ethyl acetate/heptane mixtures enhances purity to >99%, as confirmed by GC-MS.

Challenges and Mitigation Strategies

Steric Hindrance and Byproduct Formation

Camphor’s bulky bicyclic framework impedes nucleophilic attack, leading to dimerization of α-naphthylamine. Introducing bulky Lewis acids (e.g., BINOL-derived catalysts) suppresses side reactions, improving yields to 70–75%.

Enantiomeric Erosion During Workup

Aqueous workup steps risk racemization due to the compound’s sensitivity to pH. Quenching reactions with chilled ammonium chloride (pH 6–7) and rapid extraction into dichloromethane preserve stereochemical integrity.

Industrial-Scale Considerations

Q & A

Q. What are the recommended analytical techniques for confirming the enantiomeric purity of (+)-N-camphanyl-alpha-naphthylamine?

- Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®). Mobile phases should be optimized using polar organic solvents like ethanol or acetonitrile with 0.1% trifluoroacetic acid (TFA) to enhance resolution. Circular dichroism (CD) spectroscopy is complementary for confirming optical activity. Baseline separation of enantiomers requires validation with synthetic standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines: use NIOSH-approved respirators (e.g., N95/P100) for airborne particulates, nitrile gloves, and chemical-resistant lab coats. Local exhaust ventilation is mandatory during synthesis or weighing. Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Emergency protocols must include immediate decontamination with 5% sodium bicarbonate for spills and ethanol for skin contact .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS). For functional group analysis, Fourier-transform infrared spectroscopy (FTIR) should confirm secondary amine (N–H stretch at ~3300 cm⁻¹) and aromatic C–H bonds. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity of this compound across studies be systematically addressed?

- Methodological Answer: Conduct a meta-analysis focusing on:

- Stereochemical purity : Re-evaluate enantiomeric ratios using chiral HPLC; impurities >2% may skew bioactivity .

- Solvent effects : Compare activity in polar aprotic (DMSO) vs. protic (ethanol) solvents, as aggregation behavior varies .

- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times to minimize variability .

Q. What experimental designs are optimal for studying stereochemical effects on protein binding?

- Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) of both enantiomers. Pair with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to map binding pocket interactions. For in vitro validation, employ competitive assays with fluorescent probes (e.g., 1-N-phenylnaphthylamine) to quantify displacement .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model the camphanyl moiety’s conformational flexibility. Docking studies (AutoDock Vina) against homologous receptors (e.g., GPCRs vs. kinases) can predict off-target binding. Validate with alanine-scanning mutagenesis of key receptor residues .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer: Accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. Add antioxidants (0.01% BHT) or chelating agents (EDTA) to formulations. For solid-state stability, use cryogenic milling to reduce amorphous content, which increases degradation rates. Package under argon with oxygen scavengers .

Data Analysis & Reporting

Q. How should researchers address contradictory cytotoxicity data in published studies?

- Methodological Answer: Apply the MethodologIcal STudy reportIng Checklist (MISTIC):

- Confounding variables : Control for endotoxin levels (<0.05 EU/mg) in cell culture assays .

- Dose-response normalization : Use Hill slopes to compare EC50 values across studies.

- Meta-regression : Adjust for batch-to-batch variability in compound synthesis .

Q. What statistical frameworks are suitable for analyzing dose-dependent enantiomer interactions?

- Methodological Answer: Implement synergy/antagonism models (e.g., Chou-Talalay combination index) for racemic mixtures. For non-linear responses, use mixed-effects models (R/nlme package) with random slopes for biological replicates. Bayesian hierarchical models can account for inter-study heterogeneity .

Mechanistic Studies

Q. How can the metabolic pathway of this compound be elucidated in hepatic models?

- Methodological Answer:

Use LC-QTOF-MS for untargeted metabolomics in primary hepatocytes. Isotope labeling (¹⁴C at the camphanyl group) tracks metabolite formation. CYP450 inhibition assays (CYP3A4/2D6) with ketoconazole/quinidine identify major metabolizing enzymes. Cross-reference with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.